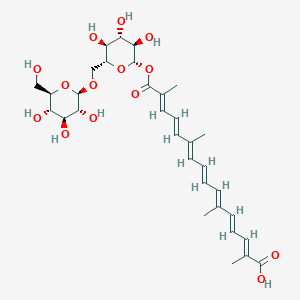

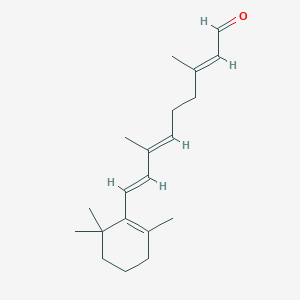

(-)-Epicatechin-(4alpha->8)-(-)-epicatechin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

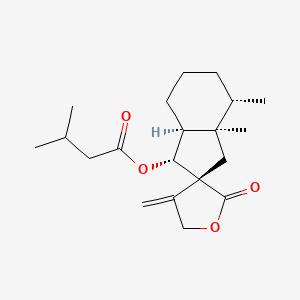

(-)-epicatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of two molecules of (-)-epicatechin joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epicatechin.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characteristics

The compound (-)-Epicatechin-(4alpha->8)-(-)-epicatechin, a variant of B-type procyanidins, has been synthesized to study its chemical properties. This synthesis facilitates the study of oligomeric procyanidins containing 4alpha-linked epicatechin units, which are rare in nature. The process involves the reaction of protected 4-ketones with aryllithium reagents and selective deprotection of hydroxyl groups for further acylation. This chemical exploration provides a foundation for understanding the structural and functional properties of this compound in various biological contexts (Kozikowski, Tueckmantel & Hu, 2001).

Biological Activities and Health Effects

Antioxidant Properties and Disease Prevention : (-)-Epicatechin-(4alpha->8)-(-)-epicatechin exhibits significant antioxidant properties, which contribute to its therapeutic effects against diseases such as diabetes and cancer. Its consumption has been linked to reduced blood glucose levels in diabetic patients and anticancer effects attributed to its antioxidant properties, antiangiogenic properties, and direct cytotoxicity to cancer cells (Abdulkhaleq et al., 2017).

Neuroprotection and Molecular Mechanisms : The compound is known for its protective effects against hemoglobin toxicity in astrocytes, primarily through the Nrf2 and AP-1 signaling pathways. This protection may partially explain the observed cerebroprotection in animal models of intracerebral hemorrhage, highlighting its potential role in neuroprotection and treatment of neurodegenerative diseases (Lan et al., 2017).

Cardiovascular Health and Antioxidant Effects : (-)-Epicatechin-(4alpha->8)-(-)-epicatechin is part of a group of natural compounds known as polyphenols, which have been associated with protective effects against diseases like cardiovascular disease, cancer, stroke, and diabetes. The compound's unique features, including its ability to interact with and neutralize reactive oxygen species, modulate cell signaling, and potentially serve as a preventative agent, highlight its importance in promoting and maintaining human health (Shay et al., 2015).

Propiedades

Nombre del producto |

(-)-Epicatechin-(4alpha->8)-(-)-epicatechin |

|---|---|

Fórmula molecular |

C30H26O12 |

Peso molecular |

578.5 g/mol |

Nombre IUPAC |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27-,28-,29-/m1/s1 |

Clave InChI |

XFZJEEAOWLFHDH-DNQXJSMESA-N |

SMILES isomérico |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)

![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)

![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)

![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)

![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)